molecular formula C9H13N3O2S B14006262 4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid CAS No. 20865-45-6

4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

Cat. No.: B14006262
CAS No.: 20865-45-6
M. Wt: 227.29 g/mol
InChI Key: IHQKGBYDRPRPHV-UHFFFAOYSA-N
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Description

4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea, followed by cyclization and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the sulfanylidene group to a thiol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the amino or carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, ethanol, and room temperature.

    Substitution: Alkyl halides, base catalysts, and solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-butyl-2-thioxo-1H-pyrimidine-6-carboxylic acid
  • 4-amino-5-butyl-2-oxo-1H-pyrimidine-6-carboxylic acid
  • 4-amino-5-butyl-2-methylthio-1H-pyrimidine-6-carboxylic acid

Uniqueness

4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is unique due to its specific sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

20865-45-6

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

4-amino-5-butyl-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H13N3O2S/c1-2-3-4-5-6(8(13)14)11-9(15)12-7(5)10/h2-4H2,1H3,(H,13,14)(H3,10,11,12,15)

InChI Key

IHQKGBYDRPRPHV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=S)N=C1N)C(=O)O

Origin of Product

United States

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